molecular formula C9H9Cl2N3O2S B2972290 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride CAS No. 2172499-50-0

3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride

Cat. No. B2972290
CAS RN: 2172499-50-0
M. Wt: 294.15
InChI Key: JKFTUFQDWUWMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The “benzenesulfonyl chloride” part suggests the presence of a benzene ring and a sulfonyl chloride group. Sulfonyl chlorides are reactive substances often used in organic synthesis .

Scientific Research Applications

Synthesis and Derivatives

  • Research has focused on synthesizing various derivatives of 1,2,4-triazole, including 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride. These derivatives are synthesized using benzenesulfonylchloride as an acylating agent, showcasing the potential for expanding the range of pharmacologically active substances (Kaplaushenko, 2014).

Antimicrobial Properties

  • Novel triazole derivatives, including those related to 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride, have been synthesized and evaluated for antimicrobial activities. These compounds exhibit potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Structural and Molecular Studies

  • Studies on sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been conducted, providing insights into the molecular and electronic structures of such compounds. This research aids in understanding the chemistry of substances structurally related to 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride (Rublova et al., 2017).

Catalysis and Chemical Reactions

  • Research has been conducted on the use of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride in various catalytic and chemical reactions. For instance, its role in Friedel-Crafts sulfonylation reactions highlights its utility in organic synthesis (Nara et al., 2001).

Biochemical Studies

  • Triazole derivatives have been synthesized and evaluated for their anticancer properties. This includes derivatives of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride, which shows the compound's relevance in medicinal chemistry and drug design (Salinas-Torres et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some 1,2,4-triazole derivatives have been studied for their antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

Sulfonyl chlorides are generally considered to be hazardous due to their reactivity. They can cause burns and eye damage, and may be harmful if inhaled . Safety data for 1,2,4-triazole derivatives would depend on the specific compound .

Future Directions

The future directions for research would depend on the properties and potential applications of the compound. Given the biological activity of many 1,2,4-triazole derivatives, it’s possible that your compound could be studied for potential medicinal uses .

properties

IUPAC Name

3-(1,2,4-triazol-4-ylmethyl)benzenesulfonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S.ClH/c10-16(14,15)9-3-1-2-8(4-9)5-13-6-11-12-7-13;/h1-4,6-7H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFTUFQDWUWMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)CN2C=NN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride

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